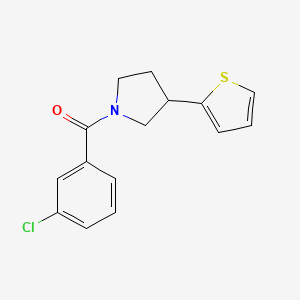
(3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important factors in the synthesis .Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” is characterized by the presence of a pyrrolidine ring, a thiophene ring, and a chlorophenyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule .科学的研究の応用
Synthesis and Structural Analysis
Research into compounds structurally similar to (3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone focuses on their synthesis and molecular structure analysis. Studies reveal these compounds' extensive disorder and isomorphism, highlighting their potential in various chemical applications due to their unique structural properties. For instance, isomorphous structures obeying the chlorine-methyl exchange rule suggest versatility in chemical modifications and applications in material science and molecular engineering (V. Rajni Swamy et al., 2013).
Biological Evaluation and Molecular Docking
Compounds akin to this compound have been synthesized and evaluated for their biological activities, including anti-inflammatory and antibacterial properties. Microwave-assisted synthesis has proven to be an efficient method, offering higher yields and environmental benefits. Molecular docking studies indicate these compounds' potential as templates for anti-inflammatory activity, underscoring their significance in medicinal chemistry and drug development (P. Ravula et al., 2016).
Antimicrobial and Anticancer Activities
Further investigations into related compounds have demonstrated promising antimicrobial and anticancer activities, with specific derivatives showing potent effects against various bacterial strains and cancer cell lines. This research supports the potential use of these compounds in developing new therapeutic agents, emphasizing the importance of structural modifications to enhance biological activity (Kanubhai D. Katariya et al., 2021).
Material Science and Polymerization
Research into derivatives of this compound extends into material science, where their unique properties facilitate the development of novel materials. Studies on electrochemically polymerized terthiophene derivatives, for example, have explored how substituents affect polymerizability and the properties of the resulting polymers, offering insights into creating advanced materials with specific electronic and structural characteristics (C. Visy et al., 1994).
将来の方向性
The future directions for this compound could involve further structural optimization to enhance its biological activity. Similar compounds have shown diverse biological activities, suggesting the potential for newer therapeutic possibilities . Additionally, the antifungal activity of some related compounds suggests potential applications in the development of agricultural fungicides .
特性
IUPAC Name |
(3-chlorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQELGQUDGBXWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


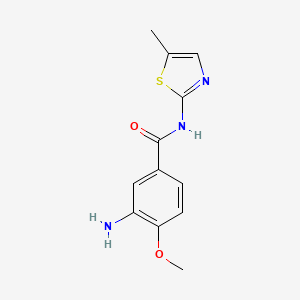
![2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile](/img/structure/B2773834.png)
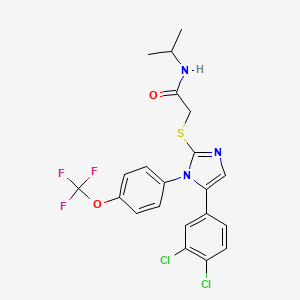
![2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2773837.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2773839.png)
![N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2773840.png)
![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2773842.png)
![3-[[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2773843.png)

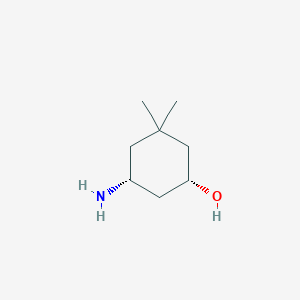
![2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2773847.png)
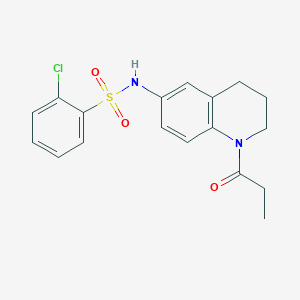
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)